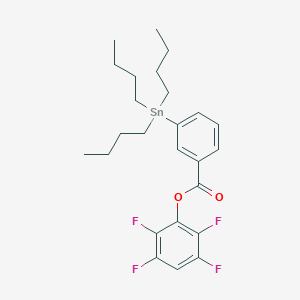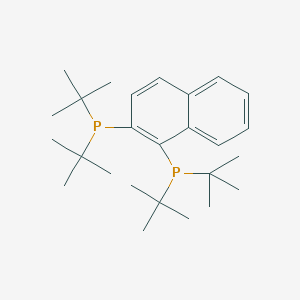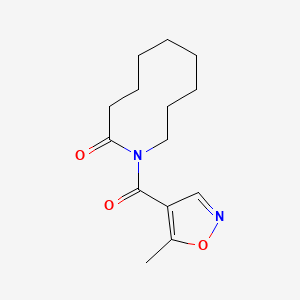
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head group, which allows it to interact with both water and oil phases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethyl-1-dodecanamine with 2-chloropropanol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quaternary ammonium group is generally resistant to reduction.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Substitution: The major products are the substituted derivatives where the hydroxyl group is replaced by another functional group.
Applications De Recherche Scientifique
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology as a transfection agent to introduce nucleic acids into cells.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is primarily based on its ability to disrupt lipid membranes. The hydrophobic dodecyl chain inserts into lipid bilayers, while the hydrophilic quaternary ammonium head interacts with the aqueous environment, leading to membrane destabilization. This property is particularly useful in antimicrobial applications, where it can disrupt the cell membranes of bacteria, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Dodecanaminium, N,N-didodecyl-N-(2-hydroxypropyl)-
- 1-Dodecanaminium, N-dodecyl-N-[3-(dodecyloxy)-2-hydroxypropyl]-
Uniqueness
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is unique due to its specific combination of a dodecyl chain and a hydroxypropyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to other similar compounds that may lack the hydroxypropyl group or have different alkyl chain lengths.
Propriétés
Numéro CAS |
149228-27-3 |
|---|---|
Formule moléculaire |
C17H38NO+ |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
dodecyl-(2-hydroxypropyl)-dimethylazanium |
InChI |
InChI=1S/C17H38NO/c1-5-6-7-8-9-10-11-12-13-14-15-18(3,4)16-17(2)19/h17,19H,5-16H2,1-4H3/q+1 |
Clé InChI |
SDAMFUVRUIHGCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL](/img/structure/B12545167.png)



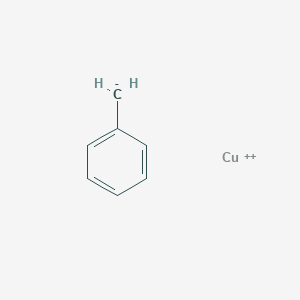
![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)

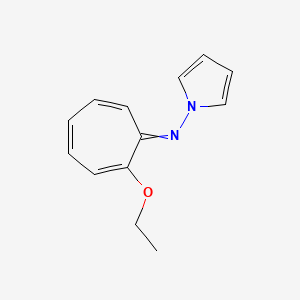
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)
![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)

